2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted with a phenyl group at position 4, an amino group at position 5, and a sulfanyl-linked acetamide moiety terminating in a 5-methyl-1,2-oxazol-3-yl group. Its synthesis likely involves multi-step reactions, such as nucleophilic substitution or coupling reactions, as inferred from analogous methodologies in the literature (e.g., thiol-alkylation of thiazole intermediates using chloroacetyl chloride in dimethylformamide (DMF) ).
Properties
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-7-11(19-21-9)17-12(20)8-22-15-18-13(14(16)23-15)10-5-3-2-4-6-10/h2-7H,8,16H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTZIHRBEFHZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(S2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The oxazole ring can be synthesized via the cyclodehydration of α-hydroxyamides . The final step involves coupling the thiazole and oxazole intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and oxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .
Scientific Research Applications
Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiazole compounds are known to inhibit bacterial growth and have shown effectiveness against various pathogens.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antifungal Effects : These compounds have been studied for their efficacy against fungal infections, showcasing broad-spectrum antifungal activity.
Case Studies
Several studies have explored the applications of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties of thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.
-
Anticancer Activity Investigation :
- In vitro studies on cancer cell lines (e.g., breast cancer) demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
- Further research is needed to elucidate the specific pathways involved.
-
Fungal Inhibition Research :
- The compound was tested against common fungal strains and showed promising results in reducing fungal load in vitro.
- This positions it as a candidate for developing new antifungal therapies.
Mechanism of Action
The mechanism of action of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Key Structural Variations:
- N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide (CAS 756854-97-4): Differences: Replaces the 5-amino-4-phenyl thiazole with a 4-methyl thiazole. Synthesis: Likely involves similar thiol-alkylation steps, as seen in .
- 2-[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (CAS 780818-69-1): Differences: Incorporates a triazole ring instead of thiazole and a chlorophenyl group. Impact: The electron-withdrawing chlorine may enhance lipophilicity and membrane penetration, improving antimicrobial activity .
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide :
Antimicrobial Activity:
- Target Compound: The 5-amino group on the thiazole may enhance hydrogen bonding to microbial enzymes (e.g., dihydrofolate reductase), similar to sulfonamide derivatives in .
- Thiadiazole Derivatives () : Exhibit broad-spectrum antibacterial activity, suggesting that the thiazole core in the target compound could confer similar properties .
Anti-Inflammatory/Anti-Exudative Activity:
- Furan-Containing Acetamides () : Demonstrated anti-exudative activity comparable to diclofenac sodium. The target compound’s phenyl group may enhance COX-2 inhibition via hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
- Key Observations: The target compound’s amino and phenyl groups increase LogP slightly compared to methyl-substituted analogues, balancing solubility and membrane permeability. Chlorine or benzothiazole substituents (e.g., ) significantly elevate LogP, favoring CNS penetration but risking hepatotoxicity .
Biological Activity
The compound 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both thiazole and oxazole heterocycles, which are known for their diverse pharmacological properties. In this article, we will explore the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound includes:
- A thiazole ring with an amino group.
- A sulfanyl group linking to an oxazole ring.
- An acetamide functional group.
Key Features
| Feature | Description |
|---|---|
| Thiazole Ring | Known for antimicrobial and anticancer properties. |
| Oxazole Ring | Associated with enzyme inhibition and anti-inflammatory effects. |
| Sulfanyl Group | Enhances reactivity and potential biological interactions. |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens. The presence of the thiazole moiety in this compound suggests potential effectiveness against drug-resistant bacteria.
Case Study: Antibacterial Screening
In a study evaluating related thiazole derivatives, compounds demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The unique combination of functional groups in our compound may enhance its spectrum of activity.
Enzyme Inhibition
The compound is hypothesized to inhibit key enzymes involved in disease processes, including:
- Acetylcholinesterase (AChE) : Related to neurodegenerative diseases.
- Urease : Associated with urinary tract infections.
Research Findings
A study highlighted that thiazole derivatives exhibited strong inhibitory activity against urease . This suggests that this compound could be a candidate for further investigation in enzyme inhibition studies.
Anticancer Potential
The structural components of the compound suggest potential anticancer properties. Thiazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines.
Comparative Analysis
| Compound Name | Biological Activity |
|---|---|
| 5-amino-thiazole derivatives | Anticancer and antimicrobial |
| N-(4-acetylthiazolyl)-acetamide | Enzyme inhibition and anticancer |
| 2-(thiazolyl)-N-(methyl)-acetamide | Broad spectrum antibacterial activity |
The unique combination of the thiazole and oxazole rings may confer distinct biological activities not found in simpler analogs .
The mechanism of action for this compound likely involves interaction with various molecular targets:
- Binding to Enzymes : The compound may modulate enzyme activities involved in inflammation and cancer progression.
- Receptor Interaction : Potential binding to receptors could influence signaling pathways related to cell survival and proliferation.
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Triethylamine/dioxane | Higher polarity improves reactivity |
| Reaction Time | 4–6 hours | Prolonged time reduces byproducts |
| Temperature | 80–90°C | Ensures efficient reflux |
Advanced Synthesis: How can solvent selection and reaction time influence yield and purity?
Answer:
Solvent polarity and reaction duration critically affect outcomes:
- Polar Solvents : Triethylamine enhances nucleophilicity of the thiol group, while dioxane improves solubility of aromatic intermediates .
- Reaction Time : Shorter times (<4 hours) lead to incomplete substitution, while excessive times (>8 hours) promote hydrolysis of the acetamide group .
- Contradictions : reports 4-hour reflux in triethylamine, whereas uses dioxane with similar yields. Researchers should test solvent combinations to balance reactivity and side reactions .
Structural Characterization: Which spectroscopic methods are most effective for confirming molecular structure?
Answer:
A multi-technique approach is essential:
- NMR : H and C NMR confirm the presence of the thiazole (δ 6.8–7.5 ppm for aromatic protons) and oxazole (δ 2.3 ppm for methyl group) moieties .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 386.08 for [M+H]) .
- X-ray Crystallography : Single-crystal analysis (as in ) resolves ambiguity in stereochemistry and hydrogen bonding .
Q. Table 2: Key Spectral Data
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm) |
|---|---|---|
| Thiazole C-S | 120–125 (C) | 680–720 (C-S) |
| Acetamide NH | 10.2–10.8 (H) | 3300–3450 (N-H) |
Biological Evaluation: How to design experiments for assessing anti-exudative activity?
Answer:
Adopt the methodology from and :
- In Vivo Model : Use rat formalin-induced edema assays. Administer the compound (10–50 mg/kg) intraperitoneally and measure paw volume at 0, 1, 3, and 6 hours post-injection .
- Controls : Include indomethacin (10 mg/kg) as a positive control and vehicle-treated animals for baseline comparison.
- Statistical Design : Randomized block designs with split plots (as in ) ensure reproducibility across biological replicates .
Data Contradiction: How to resolve discrepancies in reported biological activities?
Answer:
Variations in substituents and assay conditions often explain contradictions:
- Structural Modifications : The anti-exudative activity in relies on a furan substituent, while highlights thiazole derivatives with differing substituents .
- Assay Conditions : Differences in cell lines (e.g., cancer vs. inflammation models) or dosage regimens can alter outcomes. Cross-validate using standardized protocols like OECD guidelines.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (as in ) to identify significant differences between experimental groups .
Advanced Mechanistic Studies: How to investigate structure-activity relationships (SAR) for this compound?
Answer:
SAR studies require systematic modifications:
- Substituent Variation : Synthesize analogs with halogens (e.g., -Cl, -Br) or electron-withdrawing groups on the phenyl ring to assess electronic effects on bioactivity .
- Crystallography : Resolve X-ray structures (as in ) to correlate steric effects with activity .
- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities to targets like COX-2 or TNF-α .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
